5-Methylisoxazole-3-carboxylic Acid: A Comprehensive Technical Guide
5-Methylisoxazole-3-carboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylisoxazole-3-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its isoxazole core, a five-membered aromatic ring containing one nitrogen and one oxygen atom, imparts unique electronic properties and conformational rigidity, making it a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of 5-methylisoxazole-3-carboxylic acid, with a focus on experimental details and its role in an important cell signaling pathway.
Chemical and Physical Properties
5-Methylisoxazole-3-carboxylic acid is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, compiled from various sources. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅NO₃ | [1][2][3][4] |
| Molecular Weight | 127.10 g/mol | [1][2][3][4] |
| Melting Point | 106-110 °C (lit.), 168 °C, 174 °C | ,[3] |
| Boiling Point (Predicted) | 312.5 ± 22.0 °C | |
| Density (Predicted) | 1.348 ± 0.06 g/cm³ | |
| pKa (Predicted) | 3.46 ± 0.10 | |
| Solubility | Soluble in various organic solvents like DMSO and Methanol (slightly). | |
| Appearance | White to Almost white powder to crystal. | [3][4] |
| CAS Number | 3405-77-4 | [1][2][3][4] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of 5-methylisoxazole-3-carboxylic acid. Key spectral data are outlined below.
| Spectroscopic Data | Values |
| ¹H NMR (DMSO-d₆) | δ 2.3 (s, 3H, CH₃), 6.6 (s, 1H, CH), 7.0 (s, 1H, COOH) |
| IR (KBr, cm⁻¹) | 3149 (O-H stretch), 1655.35 (C=O stretch) |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and key reactions of 5-methylisoxazole-3-carboxylic acid are provided below. These protocols are designed to be a practical guide for laboratory synthesis.
Synthesis of 5-Methylisoxazole-3-carboxylic Acid
This protocol describes a common method for synthesizing the title compound starting from ethyl 2,4-dioxovalerate and hydroxylamine hydrochloride.[2]
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of 5-Methylisoxazole-3-carboxylic acid.
Materials:
-
Ethyl 2,4-dioxovalerate (25 g, 0.157 mol)
-
Hydroxylamine hydrochloride (10.91 g, 0.157 mol)
-
Sodium bicarbonate (13.2 g, 0.157 mol)
-
Ethanol (107 mL)
-
Sodium hydroxide (10% aqueous solution, 59 mL)
-
Concentrated hydrochloric acid
-
Ethyl acetate (for recrystallization)
Procedure:
-
To a 500 mL round-bottomed flask, add 107 mL of ethanol.
-
Sequentially add sodium bicarbonate (13.2 g), hydroxylamine hydrochloride (10.91 g), and ethyl 2,4-dioxovalerate (25 g).
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, slowly add 59 mL of 10% sodium hydroxide solution to the ethanolic solution of the ester.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent by evaporation under reduced pressure.
-
Dissolve the resulting sodium salt in water and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from ethyl acetate to yield white crystals of 5-methylisoxazole-3-carboxylic acid.
Esterification
The carboxylic acid functional group can be readily converted to its corresponding ester, a key transformation for creating derivatives for further synthetic manipulations.
Experimental Workflow: Esterification
Caption: General workflow for the esterification of 5-Methylisoxazole-3-carboxylic acid.
Materials:
-
5-Methylisoxazole-3-carboxylic acid (1 mmol)
-
Methanol (5 mL)
-
Phosphorus oxychloride (POCl₃) (1.2 mmol)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 5-methylisoxazole-3-carboxylic acid (1 mmol) in methanol (5 mL) in a round-bottomed flask and cool in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 mmol) dropwise to the cooled solution.
-
Stir the resulting solution at room temperature for 2 hours.[5]
-
Pour the reaction mixture over crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate.
-
Dry the organic layer over magnesium sulfate and concentrate under reduced pressure to obtain the methyl ester.[5]
Decarboxylation
Under certain conditions, the carboxylic acid group can be removed to yield 5-methylisoxazole.
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds.
Experimental Workflow: Recrystallization
Caption: General workflow for the purification by recrystallization.
Procedure:
-
Place the crude 5-methylisoxazole-3-carboxylic acid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
Dry the crystals under vacuum to remove any residual solvent.[7][8]
Role in Raf Kinase Inhibition
5-Methylisoxazole-3-carboxylic acid is a key precursor in the synthesis of aminopyrazole amide derivatives, which have been identified as potent inhibitors of Raf kinases.[9] Raf kinases are critical components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in various cancers, including melanoma. By serving as a scaffold for these inhibitors, 5-methylisoxazole-3-carboxylic acid plays an important role in the development of targeted cancer therapies.
RAF/MEK/ERK Signaling Pathway
The following diagram illustrates the simplified RAF/MEK/ERK signaling pathway, a key regulator of cell proliferation, differentiation, and survival.
Caption: The RAF/MEK/ERK signaling pathway and the point of inhibition by Raf kinase inhibitors.
Conclusion
5-Methylisoxazole-3-carboxylic acid is a versatile and valuable molecule in synthetic and medicinal chemistry. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it an accessible starting material for the development of complex molecular architectures. The role of this compound as a precursor to potent Raf kinase inhibitors underscores its significance in the ongoing efforts to develop targeted therapies for cancer. This guide provides a solid foundation of technical information for researchers and professionals working with this important heterocyclic compound.
References
- 1. Separation of Ethyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Page loading... [wap.guidechem.com]
- 3. labproinc.com [labproinc.com]
- 4. 5-Methylisoxazole-3-carboxylic Acid | 3405-77-4 | TCI EUROPE N.V. [tcichemicals.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 9. Structure based design and syntheses of amino-1H-pyrazole amide derivatives as selective Raf kinase inhibitors in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
